Chloromethyl ethyl ether

Genotoxicity Occupational Safety Regulatory Compliance

Chloromethyl ethyl ether (CMEE, CAS 3188-13-4), also known as chloromethoxyethane or ethoxymethyl chloride, is a halogenated ether belonging to the α-chloroether class. It is characterized by the molecular formula C₃H₇ClO, a molecular weight of 94.54 g/mol, and a boiling point of 82°C at atmospheric pressure.

Molecular Formula C3H7ClO
Molecular Weight 94.54 g/mol
CAS No. 3188-13-4
Cat. No. B045463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl ethyl ether
CAS3188-13-4
SynonymsEthoxychloromethane;  Ethoxymethyl Chloride;  Ethyl Chloromethyl Ether;  Chloromethoxyethane
Molecular FormulaC3H7ClO
Molecular Weight94.54 g/mol
Structural Identifiers
SMILESCCOCCl
InChIInChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3
InChIKeyFCYRSDMGOLYDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl Ethyl Ether (CAS 3188-13-4) for Industrial & Pharmaceutical Alkylation: A Technical Baseline for Procurement


Chloromethyl ethyl ether (CMEE, CAS 3188-13-4), also known as chloromethoxyethane or ethoxymethyl chloride, is a halogenated ether belonging to the α-chloroether class [1]. It is characterized by the molecular formula C₃H₇ClO, a molecular weight of 94.54 g/mol, and a boiling point of 82°C at atmospheric pressure [1]. As a clear, colorless to pale yellow liquid, it is slightly denser than water (density ~1.019 g/mL at 25°C) and insoluble in water [2]. Its primary industrial and research utility is as a potent alkylating agent, where it functions to introduce an ethoxymethyl protecting group onto nucleophilic substrates, particularly in the synthesis of pharmaceuticals and agrochemicals .

Why Chloromethyl Ethyl Ether Cannot Be Substituted with Generic Analogs: Structural and Reactivity Differences


In procurement for sensitive synthetic routes, substituting chloromethyl ethyl ether (CMEE) with a generic analog like chloromethyl methyl ether (CMME) or other alkylating agents is not scientifically valid. This is due to distinct, quantifiable differences in their reactivity profiles, physical properties, and downstream biological impacts. The ethyl versus methyl substituent directly influences the steric bulk, the stability of the resulting carbocation intermediate, and consequently, the kinetics of the alkylation reaction [1]. Furthermore, the physical properties such as boiling point and density differ, affecting reaction setup and work-up procedures . Crucially, regulatory and safety profiles diverge significantly; CMEE exhibits a measurably lower mutagenic potential compared to its more hazardous structural analogs, a critical factor in both lab safety and industrial process risk assessment [2]. The evidence presented in Section 3 provides the quantitative basis for these critical differentiators.

Quantitative Differentiation of Chloromethyl Ethyl Ether: A Technical Evidence Guide for Buyers


Superior Mutagenicity Safety Profile Compared to Closest Analogs BCME and CMME

In a direct head-to-head gas-exposure mutagenicity study using E. coli WP2uvrA/pKM101 with S9 mix, chloromethyl ethyl ether (CMEE) was demonstrated to be significantly less mutagenic than its closest structural analogs, bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME). The mutagenic strength was ranked in the following order: BCME > CMME > CMEE [1]. This quantitative ranking provides a clear safety-based justification for selecting CMEE over more hazardous in-class compounds when substitution is feasible.

Genotoxicity Occupational Safety Regulatory Compliance Risk Assessment

Dramatically Enhanced Solvolysis Rate Over Standard Alkyl Chloride Baseline

The solvolytic reactivity of chloromethyl ethyl ether (CMEE) is profoundly greater than that of a simple alkyl chloride. A class-level inference based on the unimolecular solvolysis mechanism indicates that CMEE solvolyzes in 36% aqueous dioxane at a rate approximately 10^9 (one billion) times faster than butyl chloride [1]. This extreme rate enhancement is attributed to the resonance stabilization of the developing oxocarbenium ion intermediate from the adjacent oxygen atom, a characteristic feature of α-haloethers.

Reaction Kinetics SN1 Mechanism Organic Synthesis Protecting Group Strategy

Distinct Physicochemical Properties and Process Control Relative to Chloromethyl Methyl Ether

Chloromethyl ethyl ether (CMEE) exhibits key differences in physical properties compared to its primary analog, chloromethyl methyl ether (CMME, CAS 107-30-2). These differences directly impact practical aspects of handling and reaction design. CMEE has a higher boiling point (82°C vs. 59°C for CMME) and a higher density (1.019 g/mL at 25°C vs. 1.06 g/mL at 20°C for CMME) [1]. Furthermore, commercial grades of CMEE are often supplied with a stabilizer such as CaCl₂ to prevent decomposition, a critical specification for procurement to ensure material integrity over time .

Process Chemistry Reaction Optimization Physical Property Data Solvent Selection

Procurement-Focused Application Scenarios for Chloromethyl Ethyl Ether Based on Quantified Differentiation


Synthesis of HIV-1 Reverse Transcriptase Inhibitors: MKC-442 and TNK-651 Analogs

For the preparation of key pharmaceutical intermediates such as 6-benzyl-1-(ethoxymethyl)-5-iodopyrimidine-2,4(1H,3H)-dione, chloromethyl ethyl ether (CMEE) is the specifically required reagent for installing the ethoxymethyl protecting group. This is a critical step in the synthesis of MKC-442 (Emivirine) analogs, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The specificity of the ethyl group on the protecting reagent is essential for the target molecule's structure and biological activity. The use of CMEE over its methyl analog (CMME) is dictated by the downstream product's structure-activity relationship (SAR).

Herbicide Intermediate Synthesis: Ethametsulfuron-methyl and Acetochlor Production

CMEE serves as a crucial industrial intermediate in the multi-step synthesis of sulfonylurea herbicides like ethametsulfuron-methyl and chloroacetanilide herbicides like acetochlor . In these large-scale processes, the selection of CMEE over alternative alkylating agents is driven by process economics and efficiency. The optimized synthetic route for CMEE, as detailed in patents, can achieve high purity (≥98%) and yields (≥98%), which are critical for minimizing waste and maximizing throughput in agricultural chemical manufacturing [1]. The reaction conditions are specifically tailored for the ethyl variant.

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Acylation Catalysts

CMEE is employed in the preparation of specialized catalysts, such as 1,3-bis-[(R)-1-(2-naphthyl)ethyl]imidazolium chloride, by reacting it with a chiral diimine precursor . The specific alkylating agent (CMEE) is required to introduce the ethoxymethyl group onto the imidazolium core. This results in a chiral NHC catalyst used for enantioselective acylation reactions. Substitution with a different alkylating agent (e.g., methyl or butyl analogs) would yield a different catalyst with potentially altered or diminished enantioselectivity and reactivity.

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